molecular formula C19H20N4O3 B2741274 tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate CAS No. 2243512-04-9

tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate

Cat. No.: B2741274
CAS No.: 2243512-04-9
M. Wt: 352.394
InChI Key: DTLVPJWJEQEJJU-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate: is a synthetic organic compound with a molecular weight of 352.39 g/mol It is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or block receptor binding .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)26-18(25)22-13-5-4-6-14(10-13)23-11-21-16-8-7-12(20)9-15(16)17(23)24/h4-11H,20H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVPJWJEQEJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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